4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C13H10N2O . The InChI code for this compound is 1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Scientific Research Applications
Chemical Synthesis and Derivatives
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a key compound in the synthesis of various chemical derivatives. It has been used to create isoquinoline derivatives, pyrazolo-pyridine derivatives, and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012). These derivatives find applications in multiple domains, including medicinal chemistry and material sciences.
Medicinal Chemistry
This compound has been instrumental in the development of cardiotonic agents, specifically inotropic agents, demonstrating significant positive inotropic activity (Sircar et al., 1987). Such agents are crucial in treating heart failure and other cardiac conditions.
Optical and Electronic Applications
In the field of optical and quantum electronics, derivatives of this compound have been explored for their structural, optical, and diode characteristics. These derivatives exhibit properties relevant to the fabrication of heterojunctions and photosensors, contributing to advancements in electronic and photovoltaic technologies (Zedan, El-Taweel, & El-Menyawy, 2020).
X-ray and Spectroscopic Analysis
The compound and its derivatives have been studied extensively through X-ray and spectroscopic analysis, providing insights into their molecular structures and bonding. These studies are vital for understanding the chemical properties and reactivities of these compounds, which have implications in various scientific research fields (Cetina et al., 2010).
Novel Synthesis Pathways
Research has also focused on developing novel synthesis pathways for this compound and its derivatives. These methods aim to improve the efficiency and yield of the synthesis process, making it more feasible for large-scale production and practical applications (Showalter, Domagala, & Sanchez, 1981).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-12(10-5-3-2-4-6-10)15-13(16)11(9)8-14/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYSAWZOUGXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384642 | |
Record name | 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4240-97-5 | |
Record name | 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-2-OXO-6-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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